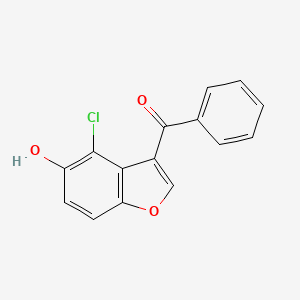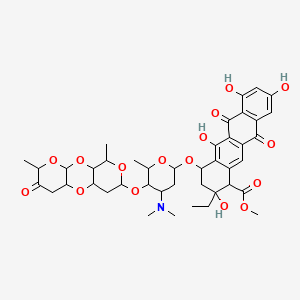
2-Hydroxyaclacinomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyaclacinomycin B is an anthracycline antibiotic derived from the culture broth of a recombinant strain produced by protoplast fusion of two aclacinomycin-blocked mutants . This compound is known for its potent antitumor activity, particularly against murine leukemic L1210 cells . It is a derivative of aclacinomycin, with enhanced biological activity and a unique chemical structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin B is synthesized through a series of chemical modifications of anthracycline antibiotics. One method involves the chemical glycosidation of aclacinomycin to produce 2-hydroxyaclacinomycin A, which can then be further modified to obtain this compound . The synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant strains of Streptomyces galilaeus. These strains are engineered through protoplast fusion techniques to produce the desired compound in significant quantities . The culture broth is then subjected to isolation and purification processes to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxyaclacinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in different biological systems to identify potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyaclacinomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracycline antibiotics . In biology, it is used to investigate the mechanisms of action of antitumor agents and their effects on cellular processes . In medicine, this compound is studied for its potential use in cancer therapy due to its potent antitumor activity . In industry, it is used in the development of new antibiotics and other therapeutic agents .
Wirkmechanismus
2-Hydroxyaclacinomycin B exerts its effects by inhibiting DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes essential for tumor cell proliferation and survival. The compound also induces apoptosis in tumor cells, further contributing to its antitumor activity . The molecular targets and pathways involved in its mechanism of action include DNA, topoisomerase II, and various apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyaclacinomycin B is unique among anthracycline antibiotics due to its enhanced antitumor activity and reduced toxicity compared to its parent compound, aclacinomycin . Similar compounds include other anthracyclines such as daunorubicin, doxorubicin, and idarubicin . These compounds share similar mechanisms of action but differ in their chemical structures and biological activities . This compound stands out due to its specific modifications that enhance its therapeutic potential while minimizing adverse effects .
Eigenschaften
CAS-Nummer |
85819-82-5 |
|---|---|
Molekularformel |
C42H51NO16 |
Molekulargewicht |
825.8 g/mol |
IUPAC-Name |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3 |
InChI-Schlüssel |
YKOJDLMFXPQKSN-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Synonyme |
2-hydroxyaclacinomycin B 2HO-ACM-B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


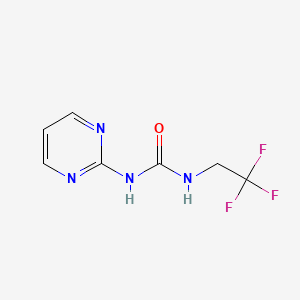

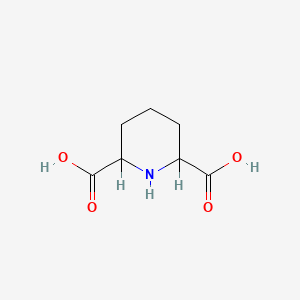
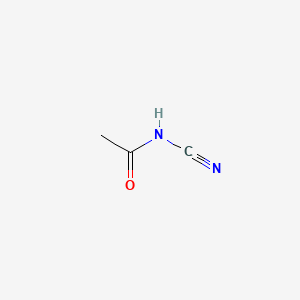
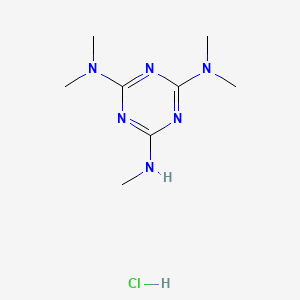
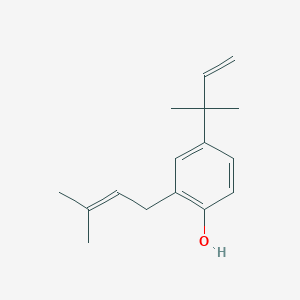
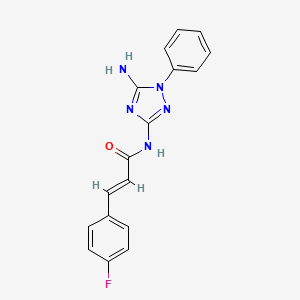
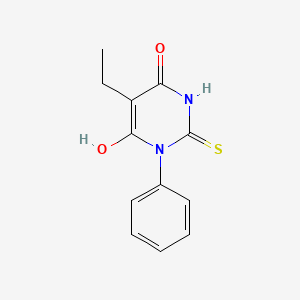
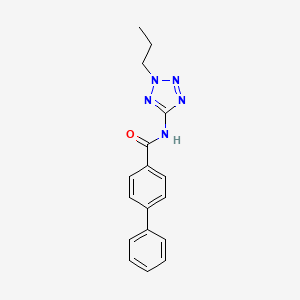
![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
![5-(methoxymethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1216017.png)
![1-[3-[1-Cyano-2-oxo-2-[(phenylmethyl)amino]ethyl]-2-quinoxalinyl]-3-piperidinecarboxylic acid ethyl ester](/img/structure/B1216020.png)
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
